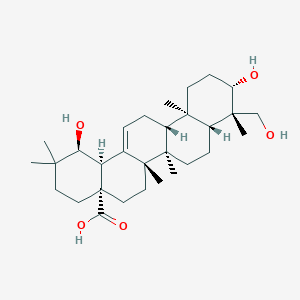

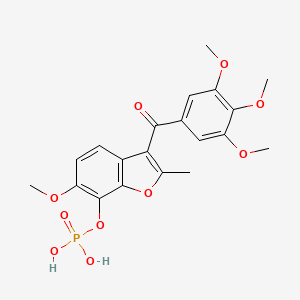

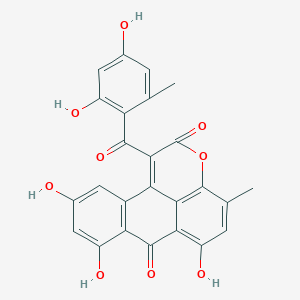

![molecular formula C23H38N2O5 B1257945 (2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid](/img/structure/B1257945.png)

(2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid: is a fatty acid-amino acid conjugate known for its role in plant defense mechanisms. This compound, also referred to as volicitin, is found in the oral secretions of certain herbivorous insects, such as the beet armyworm caterpillar (Spodoptera exigua). When these insects feed on plants, this compound induces the release of volatile organic compounds from the plants, which in turn attract natural predators of the herbivores, thereby providing an indirect defense mechanism for the plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of (2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid involves the conjugation of linolenic acid with L-glutamine. The process typically includes the following steps:

Activation of Linolenic Acid: Linolenic acid is first activated by converting it into its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

Conjugation with L-Glutamine: The activated linolenic acid is then reacted with L-glutamine in the presence of a base, such as triethylamine, to form this compound

Industrial Production Methods: : Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing the compound. Alternatively, large-scale chemical synthesis methods similar to the laboratory synthesis can be employed, with optimization for higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: : (2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield linolenic acid and L-glutamine

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide

Major Products

Oxidation: The major products of oxidation are ketones or aldehydes derived from the hydroxyl group.

Hydrolysis: The major products of hydrolysis are linolenic acid and L-glutamine

Aplicaciones Científicas De Investigación

Chemistry: : (2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid is used in studies related to plant-insect interactions and the synthesis of volatile organic compounds. It serves as a model compound for understanding the chemical signaling mechanisms in plants .

Biology: : In biological research, this compound is used to study the defense responses of plants to herbivory. It helps in elucidating the pathways involved in the production of volatile organic compounds and their role in attracting natural predators of herbivores .

Medicine: : While its direct applications in medicine are limited, the study of this compound contributes to the broader understanding of plant defense mechanisms, which can be applied to developing pest-resistant crops and reducing the reliance on chemical pesticides .

Industry: : In the agricultural industry, this compound can be used to develop natural pest control methods by enhancing the plant’s ability to attract natural predators of herbivores .

Mecanismo De Acción

(2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid exerts its effects by binding to specific receptors on the plasma membrane of plant cells. This binding triggers a signaling cascade that leads to the production and release of volatile organic compounds. These volatiles serve as chemical signals that attract natural predators of the herbivores feeding on the plants .

Molecular Targets and Pathways

Receptors: The primary molecular targets are receptors on the plant cell membrane that recognize this compound.

Signaling Pathways: The binding of this compound activates signaling pathways involving jasmonic acid and other phytohormones, leading to the production of volatile organic compounds

Comparación Con Compuestos Similares

Similar Compounds

N-Linolenoyl-L-glutamine: Another fatty acid-amino acid conjugate found in the oral secretions of herbivorous insects.

N-Palmitoyl-L-glutamine: A similar compound with a different fatty acid component

Uniqueness: : (2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid is unique due to its specific role in inducing the release of volatile organic compounds in plants, which is not observed with other similar compounds. Its hydroxyl group at the 17th position of the linolenic acid moiety is crucial for its biological activity .

Propiedades

Fórmula molecular |

C23H38N2O5 |

|---|---|

Peso molecular |

422.6 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H38N2O5/c1-19(26)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22(28)25-20(23(29)30)17-18-21(24)27/h2-3,7,9,13,15,19-20,26H,4-6,8,10-12,14,16-18H2,1H3,(H2,24,27)(H,25,28)(H,29,30)/b3-2+,9-7+,15-13+/t19?,20-/m0/s1 |

Clave InChI |

YDUZXFXPORORCL-SNKVRVQHSA-N |

SMILES isomérico |

CC(/C=C/C/C=C/C/C=C/CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O)O |

SMILES canónico |

CC(C=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O)O |

Sinónimos |

N-(17-hydroxylinolenoyl)glutamine volicitin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

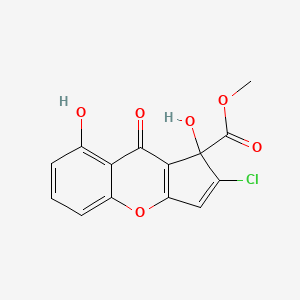

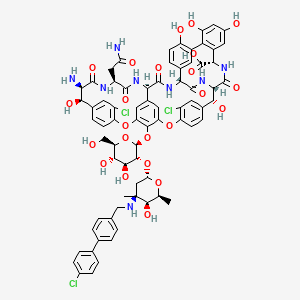

![(5R)-3-(hydroxymethyl)-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1257863.png)

![9-(Dimethylamino)-1-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1257883.png)